molecular formula C15H12N2O3S B2600428 2-(4-Methoxyphenyl)sulfonylquinoxaline CAS No. 338394-62-0

2-(4-Methoxyphenyl)sulfonylquinoxaline

Cat. No.: B2600428
CAS No.: 338394-62-0
M. Wt: 300.33
InChI Key: RGXQURWAQNHJPC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfonylquinoxaline is a quinoxaline derivative featuring a sulfonyl group linked to a 4-methoxyphenyl substituent. Quinoxalines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity . The sulfonyl group enhances electron-withdrawing characteristics, while the 4-methoxyphenyl moiety contributes steric bulk and electron-donating effects via the methoxy group (-OCH₃). This combination may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-8-12(9-7-11)21(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQURWAQNHJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)sulfonylquinoxaline typically involves a multi-step process. One common method starts with the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, resulting in the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with various aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamide .

Industrial Production Methods

While specific industrial production methods for 2-(4-Methoxyphenyl)sulfonylquinoxaline are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely applied to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)sulfonylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoxaline sulfonamides .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)sulfonylquinoxaline involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. These interactions contribute to the compound’s antibacterial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs for comparison (Table 1):

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties References
2-(4-Methoxyphenyl)sulfonylquinoxaline 4-OCH₃ C₁₅H₁₂N₂O₃S 300.33 (calculated) Electron-donating R, moderate bulk
2-[(4-Chlorophenyl)sulfonyl]quinoxaline 4-Cl C₁₄H₉ClN₂O₂S 304.75 pKa = -3.88; density = 1.449 g/cm³
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylimidazo[4,5-b]quinoxaline 4-CH₃ (sulfonyl) C₂₄H₂₂N₄O₃S 470.52 Neuropeptide Y receptor ligand
2-(4-Fluorophenyl)quinoxaline 4-F C₁₄H₉FN₂ 224.23 Dihedral angle = 22.2°; weak stacking (3.995 Å)

Substituent Effects:

  • Electron-Donating vs. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which may stabilize negative charges and influence reactivity in nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties

  • Solubility and Stability: The 4-OCH₃ substituent likely enhances solubility in organic solvents (e.g., ethanol, DMF) compared to the less polar 4-CH₃ or 4-Cl analogs. The 4-Cl analog () has a predicted boiling point of 510.8°C, suggesting high thermal stability due to strong intermolecular forces from the polar sulfonyl and chloro groups .
  • Acidity/Basicity:

    • The 4-Cl analog’s pKa (-3.88) indicates strong acidity at the sulfonyl group, whereas the 4-OCH₃ substituent may slightly increase basicity via resonance donation .

Biological Activity

2-(4-Methoxyphenyl)sulfonylquinoxaline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-Methoxyphenyl)sulfonylquinoxaline
  • CAS Number : 338394-62-0
  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 276.31 g/mol

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)sulfonylquinoxaline exhibits significant antimicrobial properties. In a study evaluating various quinoxaline derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-(4-Methoxyphenyl)sulfonylquinoxaline3264
Control (Ampicillin)1632

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Key Findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress markers and improve neuronal survival in models of Alzheimer's disease.

The biological activity of 2-(4-Methoxyphenyl)sulfonylquinoxaline is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby providing neuroprotection.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated that the compound outperformed several conventional antibiotics in terms of potency against resistant strains.
  • Cancer Cell Line Study :
    • Focused on the effects on HeLa and MCF-7 cells.
    • Results showed significant reduction in cell viability and induction of apoptosis, suggesting potential for development as an anticancer agent.
  • Neuroprotection Study :
    • Utilized an in vivo model of Alzheimer's disease.
    • Findings indicated reduced neuronal loss and improved cognitive function in treated animals compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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